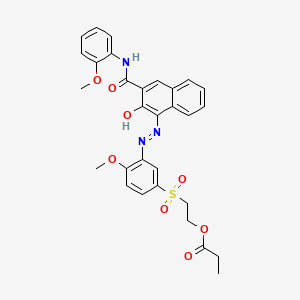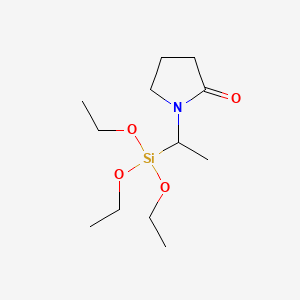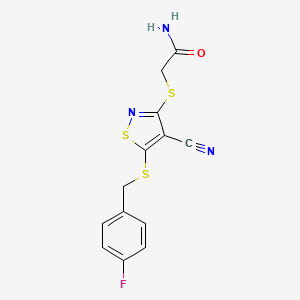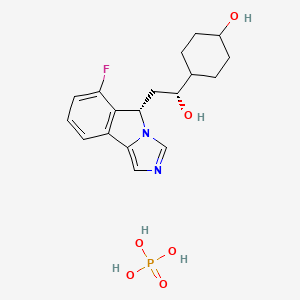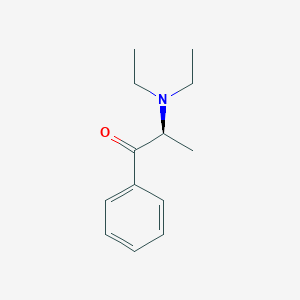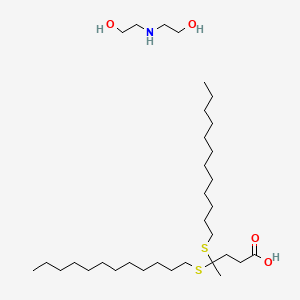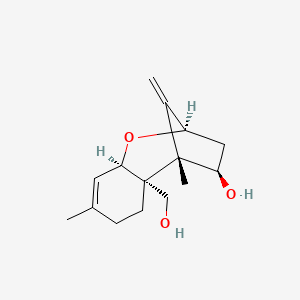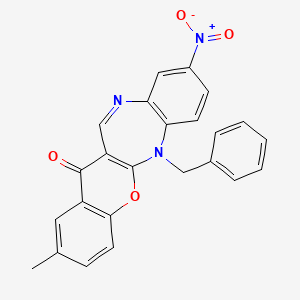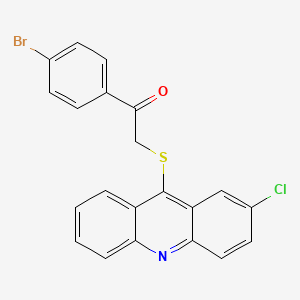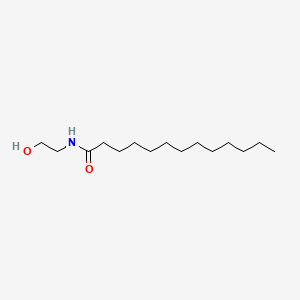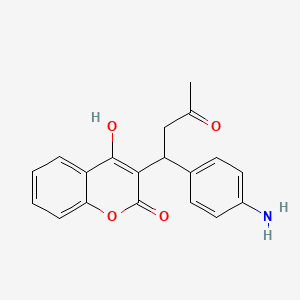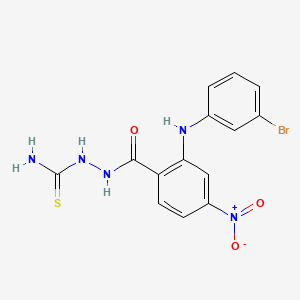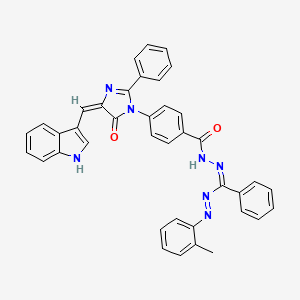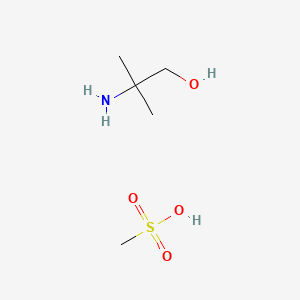
1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) is an organic compound with the molecular formula C4H11NO. It is also known by various other names such as β-Aminoisobutanol, Aminomethylpropanol, and AMP Regular . This compound is a colorless liquid with weak basic properties and is used in various industrial and scientific applications.
Métodos De Preparación
The preparation of 1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) involves several synthetic routes. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed to produce N-[1-(chloromethyl)propyl] acetamide, which undergoes a second hydrolysis to yield 2-amino-2-methyl-1-propanol . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for industrial production.
Análisis De Reacciones Químicas
1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chlorine, acetonitrile, and water . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of N-[1-(chloromethyl)propyl] acetyl chloroamine produces N-[1-(chloromethyl)propyl] acetamide, which further hydrolyzes to form 2-amino-2-methyl-1-propanol .
Aplicaciones Científicas De Investigación
1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) has a wide range of scientific research applications. It is used as a reagent in the synthesis of fluorophores, such as silicon-rhodamine dye, for bioimaging . Additionally, it is employed in the preparation of buffer solutions and in cosmetics . The compound is also used in ATR-FTIR spectroscopic investigations of carbon monoxide absorption characteristics . Its versatility makes it valuable in various fields, including chemistry, biology, medicine, and industry.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) involves its interaction with molecular targets and pathways. For instance, it acts as an inhibitor in certain chemical reactions, such as the formation of gelatinous products in CO2 absorption processes . The compound’s ability to regulate the physical properties of solid products, such as avoiding the formation of gel-like substances, is crucial in industrial applications .
Comparación Con Compuestos Similares
1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) can be compared with similar compounds such as 2-Amino-2-methyl-1-propanol and 2-Aminoisobutanol . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, 2-Amino-2-methyl-1-propanol is used as a non-aqueous absorbent for CO2 capture , while 2-Aminoisobutanol is employed in different industrial processes. The unique properties of 1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) make it particularly suitable for specific scientific and industrial applications.
Propiedades
Número CAS |
62512-11-2 |
|---|---|
Fórmula molecular |
C5H15NO4S |
Peso molecular |
185.24 g/mol |
Nombre IUPAC |
2-amino-2-methylpropan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C4H11NO.CH4O3S/c1-4(2,5)3-6;1-5(2,3)4/h6H,3,5H2,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
WZUGSOVZYXWBCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)N.CS(=O)(=O)O |
Números CAS relacionados |
124-68-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


